N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . This ring is substituted with various functional groups, including a dimethyl group, a propyl group, and a fluorobenzamide group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 412.486. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data .Scientific Research Applications
Organocatalytic Asymmetric Mannich Addition
The asymmetric Mannich reaction between 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst, yields seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction demonstrates significant application in medicinal chemistry due to the importance of the dibenzo[b,f][1,4]oxazepane scaffolds and 3-fluorooxindoles as pharmacophores. The process accommodates a wide substrate range, providing excellent yields, diastereo-, and enantioselectivities, and a proposed mechanism further elucidates the reaction's utility in synthesizing complex molecular architectures (Bing Li, Ye Lin, & D. Du, 2019).
Novel Fused Oxazapolycyclic Skeleton
The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, representing a new class of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, highlights the potential of such compounds in developing novel materials with unique photophysical properties. This nonplanar oxazapolyheterocycle exhibits a strong blue emission in dichloromethane, indicating its possible applications in materials science, especially in areas requiring fluorescent compounds (Petr P. Petrovskii et al., 2017).
Dopamine D2 Receptor Agonist Study
Although related to dopamine receptor activity and not directly to the compound , the study on the N-n-propyl analog of dihydrexidine highlights the diverse pharmacological potentials of compounds with similar structural motifs to the dibenzo[b,f][1,4]oxazepine class. This particular study sheds light on the compound's effects on unconditioned behaviors in rats, offering insights into the neurological implications of such chemical structures (H. P. Smith et al., 1997).
Benzimidazole Fused-1,4-Oxazepines
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids showcases the integration of benzimidazole and oxazepine units, leading to compounds with confirmed molecular structures through X-ray diffraction and DFT studies. These compounds demonstrate potential in nonlinear optical applications due to their computed hyperpolarizability, highlighting the versatile applications of such fused structures in both pharmaceuticals and materials science (A. Almansour et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-11-24-17-12-16(23-19(25)14-5-7-15(22)8-6-14)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHTHIJCNUNDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.